9-HEPE

Description

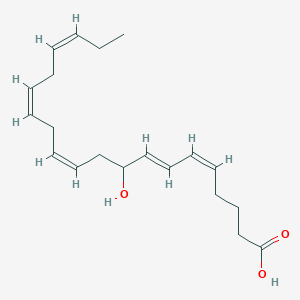

Structure

3D Structure

Properties

IUPAC Name |

(5Z,7E,11Z,14Z,17Z)-9-hydroxyicosa-5,7,11,14,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,17,19,21H,2,5,8,12,15-16,18H2,1H3,(H,22,23)/b4-3-,7-6-,11-9-,13-10-,17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOPDAZWPWFJEW-IMCWFPBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC(C=CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CC(/C=C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001345746 | |

| Record name | (±)-9-Hydroxy-5Z,7E,11Z,14Z,17Z-eicosapentaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286390-03-2 | |

| Record name | (±)-9-Hydroxy-5Z,7E,11Z,14Z,17Z-eicosapentaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of 9 Hepe

Precursor Lipid Metabolism: Eicosapentaenoic Acid (EPA) as the Substrate

Eicosapentaenoic acid (EPA) is a 20-carbon omega-3 polyunsaturated fatty acid (PUFA) with five cis double bonds, denoted as 20:5(n-3) or (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoic acid. wikipedia.orgfishersci.ca EPA is considered an essential fatty acid in the human diet, primarily obtained from oily fish, algae, or supplements, as the conversion rate from its precursor alpha-linolenic acid (ALA) is low in humans. wikipedia.orgwikipedia.org EPA serves as a precursor for a variety of bioactive lipid mediators, including prostaglandins (B1171923), thromboxanes, leukotrienes, and hydroxyeicosapentaenoic acids (HEPEs) like 9-HEPE. wikipedia.orgfrontiersin.org

Non-Enzymatic Oxidation Pathways Leading to this compound Formation

Non-enzymatic oxidation is a significant route for the formation of various lipid hydroperoxides and their corresponding hydroxy fatty acids, including this compound. This process can occur in biological systems and involves free radical-mediated reactions. chesci.comresearchgate.net

Free Radical-Mediated Auto-oxidation Processes

Auto-oxidation is a non-enzymatic process initiated by free radicals, leading to a chain reaction that oxidizes unsaturated fatty acids. chesci.comnih.gov PUFAs, like EPA, are particularly susceptible to auto-oxidation due to their multiple double bonds. chesci.com This process involves the abstraction of a hydrogen atom, typically from a methylene (B1212753) group adjacent to a double bond, forming a lipid radical. This radical then reacts with oxygen to form a peroxyl radical, which can abstract a hydrogen atom from another fatty acid, propagating the chain reaction and yielding a lipid hydroperoxide. nih.gov The hydroperoxides can then be reduced to their corresponding hydroxy fatty acids, such as this compound. Non-enzymatic oxidation of EPA can lead to the formation of various HEPE isomers, including this compound. caymanchem.comcaymanchem.com Studies have indicated that this compound can be produced by non-enzymatic oxidation of EPA. caymanchem.com

Role as a Marker of Oxidative Stress in Biological Systems

The formation of lipid oxidation products, including certain HEPE isomers like this compound, can serve as indicators or markers of oxidative stress in biological systems. nih.govlodz.pl Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates or repair the resulting damage. nih.gov Free radical-mediated lipid peroxidation is a major consequence of oxidative stress, leading to the formation of various oxidized lipid products. nih.gov While some HEPEs are formed enzymatically, the presence and levels of certain isomers, particularly those that can be generated through auto-oxidation, may reflect the extent of non-enzymatic oxidative damage to EPA within cells and tissues. mdc-berlin.deresearchgate.net Research has explored the profile of hydroxy lipid metabolites, including HEPEs, as indicators of oxidative stress in various biological contexts. nih.govresearchgate.netmdpi.com

Enzymatic Contributions to this compound and General HEPE Biogenesis

While non-enzymatic pathways contribute to HEPE formation, specific enzymes are also involved in the biogenesis of HEPEs, although the direct enzymatic synthesis of this compound by well-characterized mammalian enzymes is less definitively established compared to other HEPE isomers like 5-HEPE, 12-HEPE, and 18-HEPE.

Lipoxygenase (LOX) Pathways in HEPE Synthesis

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the formation of lipid hydroperoxides, which are then typically reduced to hydroxy fatty acids. researchgate.netwikipedia.orgmetwarebio.com Different LOX isoforms (e.g., 5-LOX, 12-LOX, 15-LOX) have distinct positional specificities for oxygen insertion on the fatty acid chain. wikipedia.orgmetwarebio.com EPA can be metabolized by various LOX enzymes to produce different HEPE isomers. For instance, 5-LOX can metabolize EPA to 5-HEPE, and 12/15-LOX can produce 12-HEPE and 15-HEPE. researchgate.netwikipedia.orgdovepress.com While LOX pathways are central to the formation of several HEPE isomers and downstream specialized pro-resolving mediators (SPMs) derived from EPA, the direct and primary enzymatic synthesis of this compound specifically by a known mammalian LOX enzyme is not as widely documented as the formation of other HEPEs. Some studies suggest that this compound, along with 12-HEPE, can be formed through LOX-mediated oxidation of EPA. researchgate.net However, other research indicates that while 18-HEPE is formed via CYP enzymes or aspirin-acetylated COX-2, this compound and 12-HEPE might also be formed through other mechanisms, potentially including non-enzymatic routes or less characterized enzymatic pathways. mdc-berlin.deresearchgate.net

Cyclooxygenase (COX) Pathways in HEPE Synthesis

Cyclooxygenases (COX), specifically COX-1 and COX-2, are primarily known for their role in the metabolism of arachidonic acid (AA) into prostaglandins and thromboxanes. wikipedia.orgmetwarebio.comnih.gov However, COX enzymes can also metabolize other PUFAs, including EPA, although typically to a lesser extent than AA. frontiersin.orgnih.gov The COX pathway involves the insertion of two molecules of oxygen to form a cyclic endoperoxide, which is then converted to various prostanoids. nih.gov While COX enzymes can process EPA to form 3-series prostaglandins and thromboxanes, their direct contribution to the formation of monohydroxy fatty acids like this compound is less prominent compared to their role in cyclic endoperoxide formation. frontiersin.org Aspirin-acetylated COX-2 has been shown to convert EPA to 18(R)-HEPE, a precursor for E-series resolvins, indicating a role for modified COX activity in the formation of specific HEPE isomers. frontiersin.orgjci.orgnih.gov However, the involvement of COX enzymes in the direct synthesis of this compound is not a primary or well-established pathway. While COX enzymes can produce monohydroxy acids, their physiological importance and the specific production of this compound through this route require further investigation. nih.gov

Summary Table of this compound Formation Pathways

| Pathway | Mechanism | Precursor | Primary Products (Examples) | Contribution to this compound Formation |

| Non-Enzymatic | Free radical-mediated auto-oxidation | EPA | Lipid hydroperoxides, various HEPE isomers | Significant contributor, especially as a marker of oxidative stress |

| Enzymatic (LOX) | Enzymatic dioxygenation by Lipoxygenases | EPA | 5-HEPE, 12-HEPE, 15-HEPE | Possible, but direct this compound synthesis by known mammalian LOXs is less established |

| Enzymatic (COX) | Enzymatic cyclooxygenation | EPA | 3-series prostaglandins, 18-HEPE (aspirin-acetylated COX-2) | Not a primary pathway for direct this compound synthesis |

Note: This table is a simplified representation based on current research understanding. The relative contributions of these pathways to this compound formation can vary depending on the specific cell type, tissue, and physiological conditions.

Detailed Research Findings Related to this compound Formation:

Studies using THP-1 macrophage cells incubated with different omega-6/omega-3 fatty acid ratios showed significantly increased formation of this compound (derived from EPA) when incubated with a low AA/(EPA+DHA) ratio, suggesting a link between EPA availability and this compound formation. mdc-berlin.de

Research on mouse organs revealed distinct profiles of monohydroxy lipid metabolites. In fat-1 mice with elevated n-3 PUFA levels, this compound and 18-HEPE were among the most prominent EPA metabolites in several organs, highlighting their presence in vivo. mdpi.com

Investigation into the ligand activities of various HEPE isomers for PPARs demonstrated that this compound, along with 8-HEPE, showed higher ligand activities for PPARs compared to EPA and other tested HEPEs. nih.govnih.gov This suggests a potential biological relevance for this compound, even if its enzymatic synthesis pathway is not fully elucidated.

Experiments involving the inhibition of mitochondrial β-oxidation in the rat brain led to reduced levels of several nonenzymatic auto-oxidative PUFA metabolites, including hydroxyeicosapentaenoic acids, supporting the role of non-enzymatic processes in their formation. nih.gov

Cytochrome P450 (CYP) Epoxygenase Pathway Involvement in HEPE Metabolism

Cytochrome P450 (CYP) enzymes constitute a superfamily of heme-containing monooxygenases involved in the metabolism of a wide array of endogenous and exogenous compounds, including fatty acids. wikipedia.orgmdpi.comfrontiersin.org CYPs can metabolize PUFAs through both epoxygenase and hydroxylase activities, leading to the formation of epoxides and hydroxides, respectively. mdpi.comannualreviews.org

While CYP epoxygenases are well-known for converting arachidonic acid (AA) into epoxyeicosatrienoic acids (EETs), they also metabolize omega-3 PUFAs like EPA and docosahexaenoic acid (DHA). wikipedia.organnualreviews.orgnih.gov The specific CYP enzyme and the PUFA substrate determine the regio- and stereoselectivity of the reaction. mdpi.com

Studies have shown that CYP enzymes can metabolize EPA. For example, CYP4A12A can metabolize EPA primarily to 17,18-epoxyeicosatetraenoic acid (17,18-EEQ) with minor amounts of 20- and 1this compound. mdpi.com Another study mentions that CYP4A1 epoxidizes and hydroxylates EPA to a large yield of 17,18-EEQ and 1this compound. mdpi.com While direct, extensive data specifically detailing the involvement of CYP epoxygenases in the formation of this compound from EPA is less prominent in the provided search results compared to other HEPE isomers or EEQs, the CYP pathway is a known route for EPA metabolism leading to various oxygenated products, including some HEPEs. mdpi.comnih.govwikipedia.orgmdpi.com

CYP-mediated metabolism of PUFAs contributes to the pool of oxylipins, which are signaling molecules involved in various physiological processes, including inflammation. mdpi.comwikipedia.organnualreviews.org Dysregulation of CYP epoxygenase pathways has been implicated in certain disease states. plos.org

Downstream Metabolic Fates and Conversions of this compound

Once formed, this compound, like other oxylipins, can undergo further metabolic transformations or interact with cellular targets. The downstream metabolic fates of HEPEs, including this compound, can involve enzymatic conversions that may alter their biological activity.

One significant class of enzymes involved in the further metabolism of epoxy fatty acids (which are related to hydroxy fatty acids like HEPEs) is soluble epoxide hydrolase (sEH). sEH converts epoxy-PUFAs into their corresponding dihydroxy-PUFA metabolites. annualreviews.org While this compound is a hydroxy fatty acid, not an epoxide, this highlights the principle of enzymatic modification of oxygenated fatty acids.

HEPEs, including this compound, are known to act as ligands for peroxisome proliferator-activated receptors (PPARs). caymanchem.commedchemexpress.comnih.govnih.gov PPARs are nuclear receptors that regulate the expression of genes involved in energy metabolism, fatty acid oxidation, adipogenesis, and glucose uptake. caymanchem.commedchemexpress.comnih.govnih.gov Research indicates that 8-HEPE and this compound demonstrate higher ligand activities for PPARs (PPARα, PPARγ, and PPARδ) compared to other HEPE isomers and EPA itself. caymanchem.comnih.govnih.gov

Studies have investigated the effects of this compound in various biological contexts. For example, this compound has been shown to induce PPARα, PPARγ, and PPARδ transactivation in cell-based assays. caymanchem.com In research models, a mixture containing this compound, along with 5-HEPE and 17,18-EEQ, attenuated short-term high-fat diet-induced hepatic steatosis and adipose tissue inflammation by inhibiting the inflammatory response in macrophages via the JNK signaling pathway. nih.gov

The interaction of this compound with PPARs suggests a potential downstream functional role in modulating metabolic processes. caymanchem.commedchemexpress.comnih.gov The specific downstream conversions of this compound into other metabolites are less extensively detailed in the provided search results compared to its formation and interaction with PPARs. However, the broader context of oxylipin metabolism suggests that further enzymatic modifications or conjugation reactions could occur, influencing its half-life and biological activity.

Summary of Key Data:

| Compound Name | Precursor | Production Pathways | Key Interactions/Fates |

| This compound | EPA | Non-enzymatic oxidation, (potentially CYP and LOX) | PPAR ligand (PPARα, PPARγ, PPARδ), modulates inflammation |

Detailed Research Findings Related to this compound:

(±)this compound, a racemic mixture of 9(R)- and 9(S)-HEPE, is produced by non-enzymatic oxidation of EPA. caymanchem.com

this compound induces PPARα, PPARγ, and PPARδ transactivation in NIH3T3 cells. caymanchem.com

8-HEPE and this compound show significantly greater transcriptional activation of GAL4-PPARs compared to 5-, 12-, 18-HEPE, EPA, and EPA ethyl-ester. nih.govnih.gov

A mixture including this compound, 5-HEPE, and 17,18-EEQ attenuated hepatic steatosis and adipose tissue inflammation in a mouse model. nih.gov

This mixture (17,18-EEQ, 5-HEPE, and this compound) suppressed pro-inflammatory cytokine expression and JNK activation induced by palmitate in macrophages. nih.gov

Molecular and Cellular Mechanisms of 9 Hepe Action

Receptor-Mediated Signaling and Transcriptional Regulation

9-HEPE has been identified as a ligand for nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs). nih.govmedchemexpress.com The interaction with these receptors can influence the transcription of target genes, thereby modulating various cellular processes. PPARs are members of the nuclear receptor superfamily that regulate gene expression in a ligand-dependent manner and play critical roles in the regulation of lipid and glucose metabolism, as well as inflammation. nih.govfrontiersin.orgmdpi.comahajournals.org PPARs form heterodimers with the retinoid X receptor (RXR) to bind to specific DNA sequences known as PPAR response elements (PPREs), located in the promoter regions of target genes. nih.govpnas.orgfrontiersin.orgmdpi.com

Studies have shown that this compound acts as a ligand and activator of all three main PPAR subtypes: PPARα, PPARγ, and PPARδ. caymanchem.comnih.gov This activation can lead to the transactivation of genes regulated by these receptors. caymanchem.comnih.gov

This compound has been demonstrated to induce the transactivation of PPARα. caymanchem.com This effect has been observed in cell lines expressing mouse PPARα. caymanchem.com PPARα is highly expressed in the liver and plays a significant role in promoting fatty acid oxidation and decreasing circulating triglyceride levels. nih.govahajournals.orgfrontiersin.org

Transactivation of PPARγ by this compound has also been reported. caymanchem.com PPARγ is known for its central role in adipocyte differentiation, gene expression in adipocytes, and improving insulin (B600854) sensitivity. nih.govahajournals.orgfrontiersin.org It is highly enriched in adipocytes. pnas.org

This compound is also capable of inducing the transactivation of PPARδ. caymanchem.com PPARδ is ubiquitously expressed and is involved in inducing fatty acid oxidation in skeletal muscle and activating glucose transport in myotubes. nih.govahajournals.org

Research comparing the ligand activities of various HEPE isomers for PPARs has shown that this compound, along with 8-HEPE, exhibits significantly greater transcriptional activation of GAL4-PPARs compared to other isomers such as 5-HEPE, 12-HEPE, and 18-HEPE, as well as the precursor EPA. nih.govfrontiersin.orgnih.gov These findings suggest that the position of hydroxylation on the EPA molecule influences the strength of its ligand activity for PPARs, with hydroxylation at the C-8 or C-9 positions resulting in more effective ligands. nih.gov

A study evaluating the PPARγ agonist activities of various hydroxyoctadecadienoic acid (HODE) isomers (analogous to HEPEs but derived from linoleic acid) also indicated that the activity of 9-HODEs was generally less than that of other regio-isomers like 10-, 12-, and 13-HODEs. nih.govnih.govportlandpress.comresearchgate.net While this study focused on HODEs, it provides context for how the position of hydroxylation can impact PPAR activity among fatty acid isomers.

While the interaction of this compound with PPARs is well-documented, the extent of its potential interactions with other nuclear receptors is an area of ongoing research. PPARs function by forming heterodimers with the retinoid X receptor (RXR). nih.govpnas.orgfrontiersin.orgmdpi.com This heterodimerization is essential for PPARs to bind to DNA and regulate gene transcription. nih.govpnas.orgfrontiersin.orgmdpi.com The activation of RXR by its ligand, 9-cis retinoic acid, can strengthen the interaction between RXR and PPARs, leading to a synergistic effect on transcription. nih.gov Although this compound's primary known interactions are with PPARs, the broader landscape of its potential interactions with other members of the nuclear receptor superfamily is not yet fully elucidated. Some omega-3 PUFA-derived metabolites, such as MaR1, have been identified as ligands for other nuclear receptors like retinoic acid-related orphan receptor α (RORα), suggesting the possibility of other interactions for HEPEs as well, though this remains to be confirmed. frontiersin.org

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

PPARδ Transactivation

Modulation of Inflammatory Processes at the Cellular Level

Research indicates that this compound, as a metabolite of omega-3 polyunsaturated fatty acids, plays a role in modulating inflammatory responses at the cellular level, particularly within macrophages. nih.gov Studies have shown that this compound can suppress the expression of pro-inflammatory cytokines and impact macrophage functionality, contributing to its potential anti-inflammatory effects. nih.gov

Regulation of Pro-inflammatory Gene Expression

This compound has been observed to influence the expression of genes involved in the inflammatory cascade in macrophages. The suppression of pro-inflammatory cytokine expression is a key aspect of its cellular mechanism of action. nih.gov While comprehensive data on all pro-inflammatory genes is still emerging, specific effects on key inflammatory mediators have been noted in studies involving this compound and related compounds.

Information specifically detailing the direct effect of this compound on the expression of Inducible Nitric Oxide Synthase (iNOS) in macrophages was not available in the consulted sources.

Studies have indicated that compounds related to this compound, such as certain Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), which can include HEPEs, are capable of attenuating the secretion of Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced bone marrow-derived macrophages. researchgate.net While this finding pertains to a broader class of lipids, it supports the potential for this compound to contribute to the reduction of TNF-α production, a pivotal pro-inflammatory cytokine involved in immune and inflammatory responses. wikipedia.orgnih.gov

Specific information regarding the direct inhibitory effect of this compound on the production of Interleukin-1 beta (IL-1β) in macrophages was not found in the consulted sources.

Similar to TNF-α, research on related FAHFAs suggests their ability to attenuate the secretion of Interleukin-6 (IL-6) in LPS-induced bone marrow-derived macrophages. researchgate.net Given that this compound belongs to the class of lipids studied, this indicates a potential mechanism by which this compound may contribute to reducing IL-6 production, another significant pro-inflammatory cytokine involved in various inflammatory processes. wikipedia.org

Inhibition of Interleukin-1 beta (IL-1β) Production

Impact on Macrophage Functionality: Inhibition of Migration

Beyond influencing gene expression, this compound has been shown to impact the functional aspects of macrophages, specifically their migratory capabilities. Studies have identified this compound, alongside 5-HEPE and 17,18-EEQ, as effective components in inhibiting the chemotaxis of macrophages. nih.gov This inhibition of macrophage migration suggests a mechanism by which this compound may limit the accumulation of inflammatory cells at sites of inflammation. nih.gov

Interference with Pro-inflammatory Signaling Cascades (e.g., JNK activation)

This compound has been shown to interfere with pro-inflammatory signaling cascades. Studies in isolated mouse peritoneal macrophages induced by palmitate have demonstrated that this compound, at a concentration of 1 µM, reduces increases in the expression of genes encoding pro-inflammatory cytokines such as inducible nitric oxide synthase (iNOS), TNF-α, IL-1β, and IL-6. caymanchem.com Furthermore, this compound has been identified as an effective component in suppressing the activation of the JNK pathway induced by palmitate in macrophages. nih.govnih.gov The JNK signaling pathway is a key mediator of cellular responses to various stresses, including inflammatory cytokines and free fatty acids, and its activation is implicated in the production of inflammatory cytokines. mdpi.comnih.govportlandpress.com The ability of this compound to attenuate JNK activation suggests a mechanism by which it can mitigate inflammatory responses. nih.govnih.gov

Influence on Cellular Metabolic Homeostasis

Cellular metabolic homeostasis involves the intricate regulation of energy metabolism, including the synthesis and catabolism of substances like glucose and fatty acids. nih.govwou.edu Lipids and amino acids can function as signaling molecules influencing cellular processes such as growth and differentiation. nih.gov this compound has been shown to influence cellular metabolic homeostasis, primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). medchemexpress.comnih.govnih.gov

Promotion of Fatty Acid Oxidation

Studies suggest that this compound induces fatty acid oxidation. medchemexpress.comnih.govnih.gov Fatty acid oxidation is a metabolic process occurring in the mitochondria that breaks down fatty acids to produce energy in the form of ATP. libretexts.org PPARs, particularly PPARα, are known to promote fatty acid oxidation and are highly expressed in metabolic tissues like the liver. nih.govnih.gov The activation of PPARs by this compound is a likely mechanism underlying its effect on fatty acid oxidation. medchemexpress.comnih.govnih.gov

Induction of Adipogenesis

This compound has been reported to induce adipogenesis. medchemexpress.comnih.govnih.gov Adipogenesis is the process by which preadipocytes differentiate into mature adipocytes, cells that store energy as triglycerides. PPARγ is a key regulator of adipogenesis. nih.gov The ability of this compound to activate PPARγ may explain its role in promoting adipocyte differentiation. medchemexpress.comnih.govnih.gov

Enhancement of Glucose Uptake

Research indicates that this compound enhances glucose uptake. medchemexpress.comnih.govnih.gov Glucose uptake is a critical step in glucose metabolism, allowing cells to acquire glucose for energy production or storage. PPARs can influence glucose uptake and insulin sensitivity. nih.govnih.gov The activation of PPARs by this compound is implicated in its effect on enhancing glucose uptake. medchemexpress.comnih.govnih.gov

General Roles within Lipid-Mediated Cell Signaling and Gene Expression Modulation

Lipids are increasingly recognized as important signaling molecules that can interact with protein targets, such as receptors and enzymes, to mediate cellular responses. wikipedia.orgnih.govamazon.com They can influence membrane properties and regulate protein function or localization. nih.gov this compound, as a lipid metabolite, participates in lipid-mediated cell signaling. Its ability to activate PPARs (PPARα, PPARγ, and PPARδ) is a significant aspect of its signaling function. caymanchem.commedchemexpress.comnih.govnih.govnih.gov PPARs are nuclear receptors that regulate the expression of genes involved in energy metabolism, lipid metabolism, glucose uptake, and inflammation in a ligand-dependent manner. nih.govnih.govnih.gov By acting as a ligand for PPARs, this compound can modulate the transcription of a variety of genes, thereby influencing diverse cellular processes, including those related to metabolism and inflammation. caymanchem.comnih.govnih.govnih.govresearchgate.net This modulation of gene expression is a key mechanism by which this compound exerts its biological effects.

Analytical Methodologies and Lipidomics Approaches in 9 Hepe Research

Advanced Lipid Extraction and Sample Preparation Techniques for Hydroxy Fatty Acids

Effective extraction and preparation of samples are paramount for the accurate analysis of hydroxy fatty acids like 9-HEPE. Due to their varied polarities and potential for oxidation, specific techniques are employed to ensure efficient recovery and preservation of these compounds. Common methods include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) theses.cznih.gov.

Protein precipitation is a simple technique that removes proteins which can interfere with downstream analysis, particularly in biological samples theses.cznih.gov. LLE, utilizing combinations of organic solvents, is widely used for lipid extraction theses.cznih.gov. Methods like the Folch or Bligh and Dyer methods, with modifications, are frequently applied, although some polar lipids might remain in the aqueous phase nih.gov. SPE is considered highly suitable for preparing biological samples, offering the potential to reduce matrix effects, provided the appropriate stationary phase is selected theses.cz. However, a notable drawback of certain silica (B1680970) gel-based SPE columns is the risk of oxidation of polyunsaturated fatty acids theses.cz. This can be mitigated by opting for LLE or protein precipitation, or by incorporating antioxidants during the extraction process theses.czugent.be.

To prevent the degradation and oxidation of polyunsaturated fatty acids, including precursors and derivatives like this compound, during sample preparation and storage, the addition of antioxidants such as butylated hydroxytoluene (BHT) is recommended theses.cznih.govugent.be. Samples should ideally be processed immediately or rapidly frozen and stored at low temperatures (e.g., -70°C) under an inert atmosphere like nitrogen to minimize degradation ugent.be. Homogenization of tissues in appropriate solvent mixtures is a standard initial step for lipid extraction ugent.be.

High-Resolution Chromatographic Separation Methods

Chromatographic techniques are essential for separating this compound from other lipids and matrix components prior to detection. Both liquid chromatography (LC) and gas chromatography (GC) platforms are utilized, each offering distinct advantages for the analysis of hydroxy fatty acids.

Liquid Chromatography (LC) Platforms

LC-based methods, particularly when coupled with mass spectrometry (LC-MS), are widely employed for the analysis of hydroxy fatty acids and other lipid mediators due to their sensitivity and versatility, often without the need for derivatization theses.cznih.govnih.govcaymanchem.com.

High-Performance Liquid Chromatography (HPLC)

HPLC has been a foundational technique for separating a wide range of lipids, including hydroxy fatty acids. It offers good resolution and can be coupled with various detectors, though UV detection may lack sensitivity for low-abundance metabolites unless coupled with derivatization nih.govunco.edu. RP-HPLC is commonly used for separating fatty acids based on their hydrophobic character theses.czunco.edugerli.comhplc.eunih.gov.

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC, an evolution of HPLC, utilizes smaller particle size columns and operates at higher pressures, resulting in significantly faster analysis times, improved resolution, and enhanced sensitivity compared to conventional HPLC perkinelmer.comhplc.euresearchgate.net. This makes UHPLC a powerful tool for comprehensive lipidomic profiling, including the analysis of hydroxy fatty acids like this compound researchgate.netresearchgate.netmdpi.com. UHPLC-MS/MS methods are frequently developed for the simultaneous quantification of multiple lipid mediators, offering high sensitivity and specificity nih.govresearchgate.netshimadzu.comnih.gov.

Normal-Phase and Reverse-Phase Chromatographic Modes for Lipid Resolution

Both normal-phase chromatography (NPC) and reversed-phase chromatography (RPC) are applied in the separation of lipids, including hydroxy fatty acids, based on different principles.

Normal-phase HPLC separates lipids primarily based on their head group polarity nih.gov. This mode is effective for separating different lipid classes, including those containing hydroxy fatty acids nih.govresearchgate.netnih.gov. Stationary phases like silica or PVA-Sil are used with mobile phases typically consisting of mixtures of hexane, isopropanol, methanol, and water nih.govresearchgate.netnih.gov. NPC can differentiate lipid subclasses based on the number of polar functional groups, such as hydroxyl groups researchgate.netnih.gov.

Reversed-phase HPLC separates lipids based on the hydrophobic interactions of their acyl chains with the stationary phase, which is typically a C8 or C18 alkyl chain bonded to a silica support theses.czgerli.comhplc.eunih.govresearchgate.netmdpi.com. This mode is particularly useful for separating molecular species within the same lipid class that differ in acyl chain length and degree of unsaturation nih.gov. For hydroxy fatty acids like this compound, RP-HPLC can separate isomers based on subtle differences in their hydrophobic character and the position of the hydroxyl group theses.cz. Mobile phases often consist of mixtures of water and organic solvents like acetonitrile (B52724) or methanol, frequently with acidic modifiers like formic acid or acetic acid to keep fatty acids protonated and enhance retention theses.cznih.govnih.govmdpi.com.

Research findings demonstrate the application of these modes for separating hydroxy fatty acids. For instance, a normal-phase HPLC method on a PVA-Sil column using a hexane/isopropanol/methanol/water system was shown to separate hydroxy fatty acid-containing neutral lipid classes nih.govresearchgate.netnih.gov. In reversed-phase LC-MS/MS analysis, this compound has been shown to elute at specific retention times, allowing for its identification and quantification alongside other hydroxy fatty acids and lipid mediators nih.govnih.gov.

Table 1: Representative Chromatographic Parameters for Hydroxy Fatty Acid Analysis

| Method | Column Type | Mobile Phase Composition | Flow Rate | Detection | Analyte Examples (including HEPEs/HETEs) | Reference |

| HPLC-ESI-MS | Reversed-phase C18 | Methanol:water:glacial acetic acid (80:20:0.02) and Acetonitrile:water:glacial acetic acid (45:55:0.02) | 0.2 mL/min | ESI-MS/MS | This compound, 8-HEPE, 15-HEPE, 12-HEPE, HETEs | nih.gov |

| Normal-Phase HPLC | PVA-Sil | Hexane/isopropanol/methanol/water based | 1.0 or 1.5 mL/min | UV, LSC | Hydroxy neutral lipids | nih.govresearchgate.netnih.gov |

| UHPLC-ESI-MS/MS | C18 | Water-acetonitrile-acetic acid with ammonium (B1175870) acetate (B1210297) and Acetonitrile-isopropyl alcohol-acetic acid with ammonium acetate | Not specified | ESI-MS/MS | This compound, HETEs, HDHAs | nih.gov |

| RP-HPLC | C18 (4.6 × 150 mm, 5 µm) | 20% 0.1% TFA and 80% 60% Acetonitrile in 0.1% TFA | 0.3 mL/min | UV (214 nm) | Osteopontin (illustrative RP-HPLC) | mdpi.com |

Note: Specific parameters for this compound may vary depending on the exact method and matrix. The RP-HPLC example for Osteopontin is included to illustrate typical RP-HPLC conditions, though the analyte is a protein.

Gas Chromatography (GC) for Specific Lipid Species

Gas chromatography, typically coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of fatty acids, including hydroxy fatty acids caymanchem.comlipidmaps.orgnih.govnih.govresearchgate.netrsc.orgacs.org. GC offers high chromatographic resolution and is particularly useful for the analysis of volatile or semi-volatile compounds. However, hydroxy fatty acids are relatively non-volatile due to the presence of the hydroxyl and carboxyl groups, necessitating chemical derivatization prior to GC analysis to increase their volatility and thermal stability caymanchem.comresearchgate.netrsc.org.

Common derivatization procedures for hydroxy fatty acids analyzed by GC-MS involve converting the carboxyl group to a fatty acid methyl ester (FAME) and silylating the hydroxyl group, for example, using N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) lipidmaps.orgnih.govresearchgate.netrsc.orgacs.org. These derivatives are then separated on a capillary GC column and detected by MS, often using electron ionization (EI) or negative ion chemical ionization (NICI) nih.govrsc.org. GC-MS methods have been successfully applied for the quantitative determination of hydroxy fatty acids, including those formed from lipid peroxidation nih.govresearchgate.netacs.org. Stable isotope dilution GC-MS is a technique used for accurate quantitation, employing deuterated internal standards nih.govnih.gov.

While GC-MS is a mature technique with established procedures for lipid analysis, the derivatization steps add complexity to the workflow compared to LC-MS, which often does not require derivatization for hydroxy fatty acids theses.czcaymanchem.com. Nevertheless, GC-MS remains valuable for specific applications and for obtaining structural information through characteristic fragmentation patterns of the derivatized species rsc.org.

Table 2: GC-MS Analysis of Hydroxy Fatty Acids - Derivatization Example

| Functional Group | Derivatization Step | Reagent Example | Purpose | Reference |

| Carboxyl Group | Esterification (e.g., Methylation) | Methoxide | Increase volatility | rsc.org |

| Hydroxyl Group | Silylation | BSTFA + Trimethylchlorosilane | Increase volatility and improve chromatography | lipidmaps.orgnih.govresearchgate.netrsc.org |

Mass Spectrometry (MS)-Based Detection and Quantification Strategies

Electrospray Ionization (ESI) Techniques

Electrospray ionization (ESI) is a widely applied ionization technique in lipid analysis, including for eicosanoids and hydroxy-fatty acids like this compound. nih.govnih.gov ESI is particularly suitable for these compounds because they possess a free carboxylic acid group, which readily forms abundant deprotonated molecules, typically observed as [M-H]⁻ ions, in negative ionization mode. nih.gov This characteristic facilitates their detection at relatively low concentrations. nih.gov

Tandem Mass Spectrometry (MS/MS) for Targeted Profiling

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is a powerful approach for the targeted profiling and quantification of this compound. nih.govmetabolomicsworkbench.orgsciex.com Instruments like triple quadrupoles are commonly used for this purpose, employing Multiple Reaction Monitoring (MRM). shimadzu.comlipidmaps.orgoup.com MRM involves selecting a specific precursor ion (the deprotonated molecule of this compound, [M-H]⁻) and monitoring the fragmentation of this ion into one or more characteristic product ions. oup.com This provides high selectivity and sensitivity, allowing for the detection of this compound even in complex biological samples. sciex.com

A significant challenge in analyzing hydroxy-fatty acids like this compound is the presence of numerous isomers (e.g., 5-HEPE, 8-HEPE, 11-HEPE, 12-HEPE, 15-HEPE, 18-HEPE) that share the same elemental composition and thus the same precursor ion m/z. nih.govmdpi.com Effective chromatographic separation, typically using reversed-phase LC, is essential to resolve these isomers before they enter the mass spectrometer. nih.gov Furthermore, the selection of structure-specific fragment ions in MS/MS is crucial for differentiating isobaric and isomeric species. For instance, while the transition m/z 317 > 149 has been used for this compound, it may show cross-reactivity with other HEPE isomers, necessitating good chromatographic resolution for accurate quantitation. nih.gov

Research findings demonstrate the application of LC-ESI-MS/MS for targeted profiling of this compound in various biological matrices. For example, targeted lipidomic profiling using UPLC-ESI-MS/MS has shown increased levels of this compound in the livers of mice under certain conditions. metabolomicsworkbench.org Another study utilizing LC-MS/MS for targeted lipid mediator profiling in human serum identified changes in this compound levels in patients with relapsing-remitting multiple sclerosis. nih.gov The method allowed for simultaneous analysis of multiple hydroxy-fatty acid derivatives, including this compound. nih.gov

The following table illustrates typical MRM transitions used for the detection of this compound and some related HEPE isomers in LC-MS/MS analyses:

| Compound Name | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) | Retention Time (min) | Source |

| This compound | 317 | 149 | -20 | -75 | 15.7 | nih.gov |

| This compound | 317 | 149 | -40 | -20 | 3.7 | lipidmaps.org |

| 5-HEPE | 317 | 115 | -17 | -40 | 16.6 | nih.gov |

| 12-HEPE | 317 | 179 | -20 | -40 | 14.61 | nih.gov |

| 15-HEPE | 317 | 219 | -20 | -40 | 16.58 | nih.gov |

Note: Retention times are system-dependent and provided as examples from cited studies.

Application of Advanced MS^n for Detailed Lipid Identification

While not specifically detailed for this compound in the provided search results, advanced mass spectrometry techniques, such as MS^n (multiple stages of tandem mass spectrometry), are employed in lipidomics for more detailed structural elucidation of complex or unknown lipid species. lipidmaps.org By performing sequential fragmentation steps, MS^n can provide more intricate structural information, helping to confirm the identity of lipids and differentiate closely related structures that might not be distinguishable by MS/MS alone. This can be particularly valuable when analyzing novel or low-abundance metabolites.

Quantitative Lipidomics Workflows Utilizing Internal Standards

Accurate quantification of this compound in biological samples relies heavily on the use of internal standards. nih.govnih.govahajournals.org Stable isotope-labeled internal standards, which are chemically identical to the analyte but contain heavier isotopes (e.g., deuterium), are considered the gold standard for quantitative lipidomics. uu.senih.govsci-hub.seacs.org These standards are added to samples at the beginning of the extraction process to account for variations in extraction efficiency, matrix effects, and ionization efficiency during MS analysis. nih.govnih.gov By comparing the signal intensity of the endogenous this compound to that of the spiked internal standard, accurate concentrations can be determined. nih.gov Deuterated fatty acids or deuterated analogs of lipid classes are commonly used as internal standards in lipidomics workflows. uu.senih.govcaymanchem.com

Other Ionization Techniques for Comprehensive Lipidome Coverage (e.g., MALDI, DESI)

While ESI is prevalent for analyzing free fatty acids and eicosanoids like this compound, other ionization techniques are utilized in lipidomics for broader lipid coverage or specific applications like spatial analysis. Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI) are two such techniques, often employed in mass spectrometry imaging (MSI). mdpi.comfrontiersin.org

MALDI involves co-crystallizing the sample with an energy-absorbing matrix, which is then irradiated with a laser to desorb and ionize the analytes. frontiersin.org DESI, an ambient ionization technique, involves spraying charged solvent droplets onto the sample surface, extracting analytes which are then ionized and transferred to the mass spectrometer. mdpi.com Unlike MALDI, DESI does not require matrix application. frontiersin.orgwaters.com These techniques can provide complementary information to ESI, particularly for visualizing the spatial distribution of lipids within tissues. waters.com While the search results did not provide specific examples of MALDI or DESI applied directly to this compound imaging, these techniques are part of comprehensive lipidomics approaches that could potentially be used to study the spatial localization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and conformation of organic molecules. While mass spectrometry is primary for detection and quantification in lipidomics, NMR can provide detailed structural confirmation of isolated this compound. It can elucidate the position and geometry of double bonds and the location of the hydroxyl group, complementing the information obtained from MS fragmentation. Beyond structural confirmation, NMR can also be used to study the interactions of this compound with other molecules, such as proteins or membranes, providing insights into its potential biological mechanisms.

Bioinformatic and Computational Approaches for Lipidomic Data Analysis

The analysis of lipidomic data, which can be vast and complex, necessitates sophisticated bioinformatic and computational tools. These tools are essential for processing raw data, performing statistical analyses to identify significant changes in lipid profiles, and visualizing the results, including alterations in lipid pathways. frontiersin.orgnih.govnih.govwikipedia.org The typical workflow involves several key steps, from initial data preprocessing to advanced statistical and pathway analysis. frontiersin.orgnih.gov

Raw Data Processing: Noise Reduction and Peak Alignment

Raw data generated from mass spectrometry-based lipidomics experiments often contain noise and variations in peak retention times across different samples. Therefore, initial preprocessing steps are crucial to ensure data quality and comparability. Noise reduction techniques, such as signal filtering and smoothing using tools like XCMS or LipidMS, are applied to minimize background noise and artifacts. Following noise reduction, peak detection algorithms identify the lipid-related signals within the data. A critical step is peak alignment (also known as retention time correction), which compensates for minor shifts in chromatographic runs, ensuring that the same lipid species are correctly matched across all samples. Tools like XCMS Online and Progenesis QI are commonly used for automated peak alignment and normalization, which helps mitigate batch effects. Missing values, which are common in large datasets, are often addressed through imputation methods to prepare the data for subsequent analysis.

Statistical Analysis of Lipid Metabolite Profiles

Statistical analysis is fundamental to identifying lipids that show significant changes in abundance between different experimental groups or conditions. frontiersin.orgnih.gov Both univariate and multivariate statistical methods are employed. Univariate methods, such as t-tests (for comparing two groups) and ANOVA (for comparing more than two groups), are used to assess the statistical significance of changes in individual lipid levels. For large datasets, it is crucial to apply corrections for multiple hypothesis testing, such as the Benjamini-Hochberg procedure, to control the false discovery rate.

Visualization of Lipid Pathway Alterations

Visualization is an essential aspect of lipidomics data analysis, facilitating the interpretation of complex results and the identification of biologically relevant patterns. frontiersin.orgnih.gov Various visualization tools and techniques are used to display lipid abundance changes, statistical analysis results, and the impact on lipid metabolic pathways. frontiersin.orgnih.gov

Heatmaps are commonly used to visualize the abundance of multiple lipid species across different samples or groups, often displaying hierarchical clustering to group samples or lipids with similar profiles. frontiersin.org Volcano plots are effective for visualizing the results of differential expression analysis, highlighting lipids that are both significantly altered and have a large magnitude of change. frontiersin.org

Pathway analysis and visualization tools integrate lipidomics data with known biological pathways, allowing researchers to understand how changes in individual lipids translate to alterations in broader metabolic or signaling networks. frontiersin.orgnih.govwikipedia.org Tools such as MetaboAnalyst, Cytoscape, and BioPAN are used to map identified lipids onto metabolic pathways and visualize the impact of experimental conditions on these pathways. nih.gov These visualizations can help identify key pathways that are significantly enriched with differentially abundant lipids, providing biological context to the lipidomic findings. nih.gov Network analysis can represent lipid species as nodes and biochemical reactions or interactions as edges, helping to visualize lipid metabolism networks and identify critical nodes or interactions.

Preclinical Investigations and Model Systems in 9 Hepe Research

In Vitro Cellular Models for Mechanistic Elucidation

Cellular models are instrumental in dissecting the molecular mechanisms by which 9-HEPE exerts its effects. These models allow for controlled experimentation on specific cell types relevant to various physiological processes.

Primary and Immortalized Macrophage Cultures for Inflammatory Response Studies (e.g., isolated mouse peritoneal macrophages)

Macrophages are key players in the inflammatory response, and their modulation by bioactive lipids like this compound is a significant area of research. Primary and immortalized macrophage cultures, including isolated mouse peritoneal macrophages, have been used to investigate the anti-inflammatory potential of this compound. caymanchem.comnih.gov Studies using isolated mouse peritoneal macrophages have demonstrated that this compound can reduce the increased expression of genes encoding pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). caymanchem.combiocompare.com This reduction in inflammatory gene expression was observed when macrophages were stimulated with palmitate, a saturated fatty acid known to induce inflammation, and treated with this compound at a concentration of 1 µM. caymanchem.combiocompare.com Furthermore, this compound has been shown to inhibit the migration of isolated mouse peritoneal macrophages induced by palmitate. caymanchem.com These findings highlight the potential of this compound to mitigate inflammatory responses in macrophages. Isolated peritoneal macrophages are considered more mature and functionally stable compared to some macrophage cell lines, making them a valuable model for studying immune responses. nih.gov

In Vivo Rodent Models for Systemic Biological Effects

In vivo rodent models are crucial for understanding the systemic biological effects of this compound and its impact on complex physiological conditions.

Models of Metabolic Dysregulation (e.g., High-Fat Diet-Induced Hepatic Steatosis in mice)

High-fat diet (HFD)-induced hepatic steatosis in mice is a widely used model to study non-alcoholic fatty liver disease (NAFLD) and associated metabolic dysregulation, including obesity and insulin (B600854) resistance. e-century.usmdpi.comnih.govfrontiersin.org Research has indicated that (±)this compound, when administered in combination with (±)5-HEPE and (±)17,18-EEQ, can decrease hepatic triglyceride levels and reduce plasma levels of LDL-cholesterol and total cholesterol in a mouse model of high-fat diet-induced hepatic steatosis. caymanchem.combiocompare.combioscience.co.uk This suggests a potential beneficial effect of this compound, particularly in combination with other lipid mediators, on lipid metabolism and the alleviation of hepatic steatosis induced by a high-fat diet. HFD models in mice successfully induce features of human NAFLD, including hepatic steatosis, inflammation, and fibrosis over time. e-century.usmdpi.comnih.govnih.gov

Models of Oxidative Stress and Lipid Auto-oxidation (e.g., Wilson disease mouse models)

Models of oxidative stress and lipid auto-oxidation are valuable for investigating the role of reactive species in disease pathogenesis and the potential protective effects of compounds like this compound. Wilson disease mouse models, such as the toxic milk (tx-j) mouse and the Atp7b−/− B6 mouse, are characterized by copper accumulation, which leads to increased reactive oxygen species and oxidative stress. nih.govmetabolomicsworkbench.orgwjgnet.comneurology.org In tx-j mice, increased levels of oxidative stress markers, including this compound, have been observed in the liver. nih.govmetabolomicsworkbench.org This suggests that this compound levels can be influenced by oxidative stress conditions in vivo. While the studies in Wilson disease models indicate this compound as a marker elevated during oxidative stress, further research is needed to fully understand its functional role and potential therapeutic implications in this context. nih.govmetabolomicsworkbench.org These mouse models exhibit hepatic manifestations similar to human Wilson disease, including inflammation and altered lipid profiles. nih.govmetabolomicsworkbench.orgwjgnet.com

Data Tables

Table 1: Effect of (±)this compound on Pro-inflammatory Gene Expression in Isolated Mouse Peritoneal Macrophages

| Treatment (Palmitate) | (±)this compound Concentration | iNOS Gene Expression | TNF-α Gene Expression | IL-1β Gene Expression | IL-6 Gene Expression |

| Yes | 0 µM | Increased | Increased | Increased | Increased |

| Yes | 1 µM | Reduced | Reduced | Reduced | Reduced |

Note: Data is based on the described findings where this compound reduced the increase in gene expression induced by palmitate. caymanchem.combiocompare.com

Table 2: Effect of Lipid Mediator Combination Including (±)this compound on Hepatic and Plasma Lipids in HFD-Induced Hepatic Steatosis Mice

| Treatment Group | Hepatic Triglycerides | Plasma LDL-Cholesterol | Plasma Total Cholesterol |

| High-Fat Diet (HFD) | Elevated | Elevated | Elevated |

| HFD + (±)this compound + (±)5-HEPE + (±)17,18-EEQ | Decreased | Decreased | Decreased |

Note: Data is based on findings where the combination treatment decreased lipid levels compared to HFD alone. caymanchem.combiocompare.combioscience.co.uk

Genetically Modified Animal Models for Altered Fatty Acid Metabolism (e.g., fat-1 mice)

Genetically modified animal models, particularly fat-1 transgenic mice, have been instrumental in studying the impact of altered fatty acid metabolism on the production and effects of lipid mediators like this compound. Fat-1 mice express a Caenorhabditis elegans gene encoding an n-3 fatty acid desaturase, which allows them to convert n-6 polyunsaturated fatty acids (PUFAs) into n-3 PUFAs, leading to an increased endogenous level of n-3 PUFAs in their tissues frontiersin.orgrupress.org. This genetic modification results in a lower ratio of n-6 to n-3 PUFAs compared to wild-type littermates frontiersin.orgmdpi.com.

Studies using fat-1 mice have shown significant increases in HEPEs, including this compound, in various organs such as the liver, kidneys, colon, lung, and spleen, compared to wild-type mice nih.gov. While HDHAs were the predominant n-3 PUFA-derived lipid metabolites in wild-type mice, total HEPE levels exceeded total HDHA levels in the colon, lung, and spleen of fat-1 mice nih.gov. This demonstrates that the altered fatty acid metabolism in fat-1 mice leads to a notable shift in the lipid mediator profile, favoring the production of HEPEs.

The increased levels of n-3 PUFAs and their metabolites, such as this compound, in fat-1 mice have been associated with protective effects in various disease models, including reduced inflammation and improved outcomes in models of colitis and melanoma progression rupress.orgspandidos-publications.comaacrjournals.orgnih.gov. For instance, fat-1 mice exhibited resistance to pressure overload-induced inflammation and fibrosis, which was linked to the selective enrichment of eicosapentaenoic acid (EPA) and its metabolite 18-HEPE in cardiac macrophages rupress.org. Although this compound was not the primary focus of that specific study, the findings highlight the broader impact of increased n-3 PUFA-derived metabolites in these models.

Data from studies comparing lipid metabolite levels in wild-type and fat-1 mice demonstrate the significant impact of the fat-1 transgene on the production of various HEPEs, including this compound.

| Organ | Wild-Type (ng/g) | Fat-1 (ng/g) | Fold Difference (Fat-1 vs. WT) |

| Liver | Low | Increased | Not specified |

| Kidneys | Low | Increased | Not specified |

| Colon | Low | Increased | > 8.1 |

| Lung | Low | Increased | > 8.1 |

| Spleen | Low | Increased | 43.9 |

| Muscle | Very Low | Low | 8.1 |

Models of Specific Inflammatory Conditions (e.g., murine peritonitis)

Murine peritonitis models are widely used to study acute inflammation and evaluate the effects of potential anti-inflammatory and pro-resolving agents aai.orgfrontiersin.orgresearchgate.net. These models involve inducing inflammation in the peritoneal cavity, often by injecting inflammatory stimuli such as zymosan or bacteria aai.orgfrontiersin.org. The inflammatory response in these models is characterized by the recruitment of leukocytes, the production of inflammatory cytokines and chemokines, and eventually, resolution of the inflammation aai.orgfrontiersin.org.

While the provided search results discuss murine peritonitis models extensively in the context of studying inflammation and the effects of various mediators like hemopexin and IL-10, direct research specifically investigating the role or levels of this compound within these models was not prominently featured aai.orgfrontiersin.orgresearchgate.netd-nb.infonih.gov. However, the peritonitis model serves as a relevant system for studying the impact of lipid mediators on inflammatory cell infiltration and the resolution phase of inflammation aai.org. Given that this compound is an n-3 PUFA-derived metabolite with potential anti-inflammatory properties, it is plausible that future research could utilize this model to explore its specific effects on inflammatory cell dynamics and the production of other lipid mediators during peritonitis.

Research in inflammatory models, including those involving peritonitis, often focuses on the balance between pro-inflammatory and pro-resolving lipid mediators derived from both n-6 and n-3 PUFAs nih.gov. The peritonitis model, with its well-defined stages of inflammation and resolution, offers a valuable platform to investigate how compounds like this compound might influence this balance and contribute to the resolution of inflammation.

Interactions of this compound with Other Bioactive Lipid Mediators in Preclinical Contexts

Bioactive lipid mediators are a diverse group of signaling molecules derived from the metabolism of polyunsaturated fatty acids, including n-3 and n-6 PUFAs nih.gov. These mediators play critical roles in regulating various physiological and pathological processes, particularly inflammation and its resolution nih.govbiomolther.org. The effects of this compound in preclinical settings are likely to involve complex interactions with other lipid mediators.

While direct studies detailing the specific interactions of this compound with a wide range of other lipid mediators in preclinical models are limited in the provided search results, research on related HEPEs and other n-3 derived mediators provides insights into potential interaction mechanisms. For example, 18-HEPE, another EPA metabolite, has been shown to inhibit macrophage-mediated proinflammatory activation of cardiac fibroblasts rupress.org. This suggests that other HEPEs, including this compound, might also exert their effects by modulating the activity or production of pro-inflammatory mediators or by promoting the synthesis of pro-resolving mediators.

The balance between n-6 and n-3 PUFA-derived lipid mediators is crucial in regulating inflammatory responses nih.gov. Preclinical studies investigating this compound would likely need to consider its impact on this balance and its potential interactions with key pro-inflammatory mediators (e.g., prostaglandins (B1171923), leukotrienes derived from AA) and pro-resolving mediators (e.g., resolvins, protectins, maresins derived from EPA and DHA) nih.govbiomolther.org. Understanding these interactions is essential for elucidating the full spectrum of this compound's biological activities and its potential therapeutic applications.

Furthermore, lipid mediators can exert their effects by interacting with specific receptors, such as G protein-coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs) biomolther.orgnih.gov. Some HEPEs, including this compound, have been shown to act as ligands for PPARs, influencing gene expression related to fatty acid oxidation, adipogenesis, and glucose uptake nih.gov. This indicates a potential mechanism by which this compound could interact with cellular signaling pathways modulated by other lipid mediators that also signal through nuclear receptors or GPCRs.

The study of lipid mediator interactions in preclinical models is complex, requiring advanced lipidomics techniques to profile the changes in a wide range of lipid species simultaneously nih.govbiorxiv.org. Future preclinical investigations into this compound should aim to comprehensively assess its impact on the broader lipid mediator landscape to fully understand its mechanisms of action and its interplay with other bioactive lipids.

Emerging Research Perspectives and Future Directions in 9 Hepe Studies

Application of Systems Biology for Understanding Complex 9-HEPE Interactions within Biological Networks

Systems biology offers a powerful framework for deciphering the intricate interactions of this compound within complex biological networks. This approach integrates data from various sources, such as genomics, proteomics, and metabolomics, to understand how biological systems function as a whole. fiveable.mececam.org By applying systems biology to this compound research, scientists can move beyond studying individual molecules or pathways to explore how this compound influences and is influenced by broader cellular and physiological networks. This includes mapping its interactions with proteins, other lipids, and signaling molecules, as well as understanding its impact on metabolic pathways and gene regulation in a holistic manner. oup.comoup.com Future studies could utilize computational modeling and network analysis techniques to predict the effects of altered this compound levels on cellular behavior and systemic health, potentially identifying novel therapeutic targets or biomarkers. fiveable.meresearchgate.net

Development of Novel Methodologies for Comprehensive and Stereoisomer-Specific Profiling

Accurate and comprehensive profiling of this compound and its related metabolites is crucial for understanding its biological significance. Given that this compound is a racemic mixture of 9(R)-HEPE and 9(S)-HEPE, and that stereoisomers can have distinct biological activities, the development of methodologies capable of separating and quantifying individual stereoisomers is particularly important. medchemexpress.comcaymanchem.comresearchgate.net While current techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for oxylipin profiling, there is a need for novel methods with improved resolution and sensitivity for stereoisomer-specific analysis in complex biological matrices. nih.gov Future research will likely focus on advancing chromatographic techniques, such as chiral chromatography, and mass spectrometry-based approaches to enable routine and accurate stereoisomeric profiling of this compound in various biological samples, including tissues, plasma, and other biofluids. researchgate.netmdpi.com This will facilitate a more nuanced understanding of the specific roles of each this compound stereoisomer.

Elucidation of Unique Biological Activities and Signaling Pathways Attributed to Individual this compound Stereoisomers (9(R)-HEPE vs. 9(S)-HEPE)

The existence of this compound as a racemic mixture underscores the importance of investigating the specific biological activities of its individual stereoisomers, 9(R)-HEPE and 9(S)-HEPE. medchemexpress.comcaymanchem.com Research on other chiral molecules has demonstrated that different stereoisomers can exhibit significantly different potencies and even distinct pharmacological profiles due to selective interactions with biological targets. researchgate.netnih.gov While this compound as a mixture has been shown to activate PPARs, future studies need to delineate the specific contributions of the R and S forms to this activity and explore whether they interact with other receptors or signaling molecules differently. medchemexpress.comnih.gov Identifying the unique signaling pathways modulated by 9(R)-HEPE versus 9(S)-HEPE is essential for fully understanding their physiological roles and therapeutic potential. This could involve targeted experiments using synthesized pure stereoisomers and advanced techniques to map downstream signaling events.

Identification and Characterization of Specific Enzymes and Transport Proteins Governing this compound Homeostasis

The cellular concentration and localization of this compound are tightly regulated by the enzymes involved in its synthesis and metabolism, as well as transport proteins that facilitate its movement across membranes. While this compound can be produced via non-enzymatic oxidation of EPA, enzymatic pathways, potentially involving lipoxygenases or cytochrome P450 enzymes, may also contribute to its formation and further transformation. caymanchem.comwikipedia.org Identifying the specific enzymes responsible for the biosynthesis and degradation of this compound is a critical area for future research. Similarly, characterizing the transport proteins that govern this compound uptake, efflux, and intracellular trafficking is necessary to understand how its levels are controlled within cells and tissues. healthline.comnih.govnih.gov Research in this area will likely involve techniques such as enzyme activity assays, protein identification methods, and studies using genetic or pharmacological inhibitors to delineate the roles of specific proteins in maintaining this compound homeostasis.

Exploration of this compound's Roles in Inter-Organ Communication and Systemic Physiology

Emerging evidence suggests that lipid mediators play roles in communication between different organs, contributing to the maintenance of systemic homeostasis. researchgate.netembl.orgnih.gov Given this compound's presence in plasma and its potential bioactivity, future research should explore its involvement in inter-organ communication networks. neurology.org This could include investigating whether this compound is produced by one organ and exerts effects on distant tissues, or if it acts as a signaling molecule integrating metabolic signals between organs like the liver, adipose tissue, and muscle. researchgate.netwou.edunih.gov Studies utilizing in vivo models and techniques to measure this compound levels in different tissues and circulatory systems under various physiological or pathological conditions will be crucial for understanding its systemic roles. Exploring its potential influence on metabolic health, inflammation, and other systemic processes represents a significant future direction.

Q & A

Q. What experimental methods are commonly used to detect and quantify 9-HEPE in biological samples?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound due to its high sensitivity and specificity. Ethanol-based extraction is recommended to preserve stability, followed by nitrogen evaporation to reconstitute samples in compatible solvents (e.g., DMSO) .

- Data Interpretation : Calibration curves using synthetic standards (e.g., racemic mixtures of 9(R)-HEPE and 9(S)-HEPE) ensure accurate quantification. Internal standards like deuterated analogs minimize matrix effects .

Q. How is this compound synthesized, and what are its primary sources in experimental settings?

- Synthesis : this compound is produced via non-enzymatic oxidation of eicosapentaenoic acid (EPA). Racemic mixtures (±)-9-HEPE are commercially available for controlled studies, with enantiomers requiring chiral separation for specificity .

- Source Considerations : Researchers must account for light and oxygen sensitivity during storage. Ethanol is the recommended solvent, but inert gas-purged DMSO ensures stability in cell-based assays .

Q. What are the foundational roles of this compound in lipid metabolism and inflammation?

- Mechanistic Insights : this compound modulates peroxisome proliferator-activated receptors (PPARα/γ/δ), influencing lipid homeostasis and anti-inflammatory pathways. In murine models, it reduces hepatic triglycerides and plasma LDL-cholesterol under high-fat diets .

- Experimental Validation : Macrophage migration assays and gene expression profiling (e.g., TNF-α, IL-6 suppression) are critical for validating its anti-inflammatory effects .

Advanced Research Questions

Q. How do experimental conditions (e.g., diet, genetic background) affect this compound bioavailability and activity in vivo?

- Key Variables :

-

Dietary n-3 PUFA Status : this compound levels vary significantly with n-3 fatty acid supplementation. For example, n-3FAS (sufficient) vs. n-3FAD (deficient) diets in mice show divergent this compound concentrations (Table 1) .

-

Genetic Models : C3HeB/FeJ mice with Mycobacterium tuberculosis infection demonstrate this compound’s context-dependent anti-inflammatory resolution, requiring careful stratification of host-pathogen interactions .

Table 1 : this compound Concentrations in Murine Models Under Dietary Manipulation

Experimental Group This compound (pg/μl) n-3FAS 12.3 ± 1.2 n-3FAD 10.8 ± 0.9 n-3FAS/n-3+ 15.6 ± 1.5 n-3FAD/n-3+ 13.4 ± 1.1 n-3FAS/n-3+FAD 8.2 ± 0.7 Data adapted from murine serum analyses in .

Q. How can researchers resolve contradictions in this compound’s pro- vs. anti-inflammatory roles across studies?

- Analytical Framework :

- Dose-Dependency : At 1 µM, this compound inhibits macrophage migration, but higher concentrations (128 µM) may paradoxically activate stress pathways. Dose-response curves are essential .

- Temporal Dynamics : this compound’s stability varies across timepoints. Longitudinal sampling in infection models (e.g., 24h vs. 72h post-treatment) clarifies its biphasic effects .

Q. What are the challenges in designing translational studies to evaluate this compound’s therapeutic potential?

- Experimental Design :

- Biomarker Selection : Combine lipidomics (e.g., hepatic triglycerides) with cytokine profiling (IL-1β, IL-6) to capture systemic effects .

- PPAR Isoform Specificity : Use receptor antagonists (e.g., GW6471 for PPARα) to dissect this compound’s mechanistic contributions .

- Reproducibility : Adhere to ARRIVE guidelines for animal studies, including blinding and randomization. Purity verification via NMR or HPLC (>95%) is critical for racemic mixtures .

Methodological Best Practices

- Literature Review : Prioritize primary sources from journals like Medicinal Chemistry Research and Biochimica et Biophysica Acta for synthesis protocols and mechanistic insights .

- Data Reporting : Include raw data tables in appendices, with processed data (mean ± SEM) in main texts. Use standardized units (e.g., pg/μl for LC-MS/MS) .

- Ethical Compliance : For in vivo studies, document IACUC approvals and justify sample sizes via power analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.